molecular formula C20H16BrN5OS B11696789 (4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11696789
M. Wt: 454.3 g/mol
InChI Key: HSHHIGDFYZKTRF-UHFFFAOYSA-N
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Description

(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a hydrazone, a thiazole, and a pyrazolone. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include 3-bromo-4-methylbenzaldehyde, 4-phenyl-1,3-thiazole-2-amine, and 3-methyl-1H-pyrazol-5-one. The synthesis process may involve the following steps:

    Condensation Reaction: The aldehyde group of 3-bromo-4-methylbenzaldehyde reacts with the hydrazine group of 4-phenyl-1,3-thiazole-2-amine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with 3-methyl-1H-pyrazol-5-one under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16BrN5OS

Molecular Weight

454.3 g/mol

IUPAC Name

4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C20H16BrN5OS/c1-12-8-9-15(10-16(12)21)23-24-18-13(2)25-26(19(18)27)20-22-17(11-28-20)14-6-4-3-5-7-14/h3-11,25H,1-2H3

InChI Key

HSHHIGDFYZKTRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C)Br

Origin of Product

United States

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